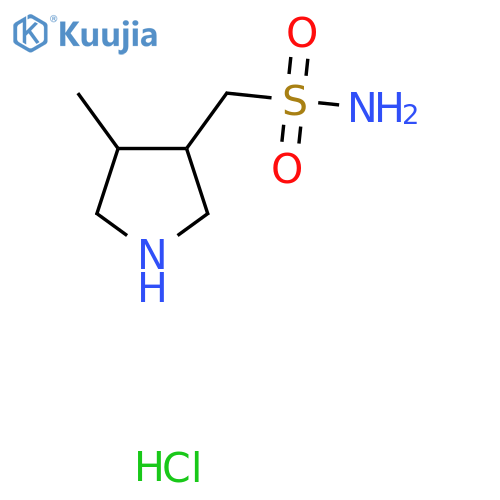Cas no 2503207-27-8 ((4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride)

2503207-27-8 structure
商品名:(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- (4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
- 2138167-50-5
- EN300-1696273
- rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans
- 2503207-27-8
-
- インチ: 1S/C6H14N2O2S.ClH/c1-5-2-8-3-6(5)4-11(7,9)10;/h5-6,8H,2-4H2,1H3,(H2,7,9,10);1H
- InChIKey: WHKUQNCMTUUGBT-UHFFFAOYSA-N
- ほほえんだ: Cl.S(CC1CNCC1C)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 214.0542766g/mol
- どういたいしつりょう: 214.0542766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1696273-5.0g |
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride |
2503207-27-8 | 5g |
$2981.0 | 2023-05-26 | ||
| Enamine | EN300-1696273-0.05g |
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride |
2503207-27-8 | 0.05g |
$864.0 | 2023-09-20 | ||
| Enamine | EN300-1696273-0.1g |
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride |
2503207-27-8 | 0.1g |
$904.0 | 2023-09-20 | ||
| Enamine | EN300-1696273-1.0g |
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride |
2503207-27-8 | 1g |
$1029.0 | 2023-05-26 | ||
| Enamine | EN300-1696273-2.5g |
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride |
2503207-27-8 | 2.5g |
$2014.0 | 2023-09-20 | ||
| Enamine | EN300-1696273-0.25g |
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride |
2503207-27-8 | 0.25g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1696273-10g |
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride |
2503207-27-8 | 10g |
$4421.0 | 2023-09-20 | ||
| Enamine | EN300-1696273-1g |
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride |
2503207-27-8 | 1g |
$1029.0 | 2023-09-20 | ||
| Enamine | EN300-1696273-10.0g |
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride |
2503207-27-8 | 10g |
$4421.0 | 2023-05-26 | ||
| Enamine | EN300-1696273-0.5g |
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride |
2503207-27-8 | 0.5g |
$987.0 | 2023-09-20 |
(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride 関連文献
-
1. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
4. Water
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
2503207-27-8 ((4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride) 関連製品
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
